Ethyl2-(2H-thiopyran-4-yl)acetate
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Overview
Description
Ethyl 2-(2H-thiopyran-4-yl)acetate is an organic compound with the molecular formula C9H16O2S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2H-thiopyran-4-yl)acetate typically involves the reaction of thiopyran derivatives with ethyl acetate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of ethyl 2-(2H-thiopyran-4-yl)acetate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2H-thiopyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
Ethyl 2-(2H-thiopyran-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2H-thiopyran-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
Uniqueness
Ethyl 2-(2H-thiopyran-4-yl)acetate is unique due to the presence of the thiopyran ring, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
ethyl 2-(2H-thiopyran-4-yl)acetate |
InChI |
InChI=1S/C9H12O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h3-5H,2,6-7H2,1H3 |
InChI Key |
SXCXGDVGNGEXMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CCSC=C1 |
Origin of Product |
United States |
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